molecular formula C17H17NO6S B3896132 ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate

ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate

Cat. No.: B3896132
M. Wt: 363.4 g/mol
InChI Key: YHCJKBOBDLEQMY-GDNBJRDFSA-N
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Description

Ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate is a complex organic compound with a unique structure that includes a furan ring and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with a furan derivative under acidic or basic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or a base like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the sulfamoylphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-oxo-2-butenoate: Similar structure but with a bromophenyl group instead of a sulfamoylphenyl group.

    Ethyl (2Z)-2-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-2-butenoate: Contains a chloro-nitrophenyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-3-oxo-2-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-3-23-17(20)15(11(2)19)10-13-6-9-16(24-13)12-4-7-14(8-5-12)25(18,21)22/h4-10H,3H2,1-2H3,(H2,18,21,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCJKBOBDLEQMY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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